molecular formula C23H48O12 B3009417 m-PEG11-OH CAS No. 114740-40-8; 2168540-65-4; 9004-74-4

m-PEG11-OH

Cat. No.: B3009417
CAS No.: 114740-40-8; 2168540-65-4; 9004-74-4
M. Wt: 516.625
InChI Key: VWDQSWKLHABGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecaethylene glycol monomethyl ether (CAS 114740-40-8) is a polyether compound characterized by an 11-unit ethylene glycol backbone terminated by a methyl ether group. Its molecular formula is C₂₃H₄₈O₁₂, with a molecular weight of 516.62 g/mol . This structure imparts amphiphilic properties, combining hydrophilic ethylene oxide units with a hydrophobic methyl terminus. Such characteristics make it valuable in pharmaceutical formulations, surfactant systems, and biomedical research, particularly in drug conjugation and nanoparticle stabilization . Unlike shorter-chain glycol ethers, its extended ethylene oxide chain enhances water solubility and reduces volatility, contributing to safer handling profiles .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares undecaethylene glycol monomethyl ether with analogous glycol monomethyl ethers:

Compound Name Ethylene Units Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Ethylene glycol monomethyl ether 1 C₃H₈O₂ 76.09 109-86-4 High volatility, miscible with water/organic solvents, severe reproductive toxicity
Propylene glycol monomethyl ether 1 (propylene) C₄H₁₀O₂ 90.12 107-98-2 Lower toxicity than EGME, used in coatings and inks, moderate skin absorption
Nonaethylene glycol monomethyl ether 9 C₁₉H₄₀O₁₀ 428.52 6048-68-6 Intermediate hydrophilicity, used in polymer synthesis and detergents
Undecaethylene glycol monomethyl ether 11 C₂₃H₄₈O₁₂ 516.62 114740-40-8 High water solubility, low volatility, low acute toxicity, biomedical applications
Dodecaethylene glycol monomethyl ether 12 C₂₅H₅₂O₁₃ 560.67 5702-16-9 Extremely hydrophilic, used in protein stabilization and chromatography

Toxicity Profiles

  • Ethylene glycol monomethyl ether (EGME): Causes testicular atrophy, hematopoietic toxicity, and teratogenicity in animal studies. Occupational exposure limits (OELs) are strictly regulated due to reproductive risks .
  • Propylene glycol monomethyl ether (PGME): Exhibits lower systemic toxicity; primary hazards include mild respiratory irritation and transient CNS effects .
  • Long-chain derivatives (e.g., undecaethylene): Reduced absorption and metabolism due to higher molecular weight, leading to minimal acute toxicity. No significant reproductive or developmental hazards reported .

Key Research Findings

  • Metabolism and Disposition: Shorter-chain glycol ethers (EGME, PGME) are rapidly absorbed and metabolized to alkoxyacetic acids, which mediate toxicity. In contrast, undecaethylene glycol monomethyl ether undergoes minimal metabolic breakdown, excreted largely unchanged via kidneys .
  • Thermodynamic Behavior: Increasing ethylene oxide units correlate with higher cloud points (e.g., undecaethylene: ~85°C vs. EGME: 124°C), influencing formulation stability .

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